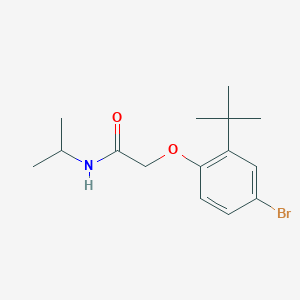
N-1-naphthylphthalamide
Vue d'ensemble
Description
N-1-naphthylphthalamide is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.105527694 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrolysis and Reactivity Studies N-1-Naphthylphthalamic acid (Naptalam) demonstrates specific chemical behaviors in hydrolysis studies. Granados et al. (1995) observed that its hydrolysis rate varies with pH and results in naphthylamine, a carcinogenic agent. This study indicates Naptalam's reactivity and its potential environmental impact (Granados, Nassetta, & Rossi, 1995).
Pesticide Degradation and Detection Research by Ghassempour et al. (2001) focused on determining Naptalam and its degradation products in river water using mass spectrometry. This approach offers insights into monitoring environmental contamination and the breakdown of Naptalam (Ghassempour, Arshadi, & Salek Asghari, 2001).
Trace Analysis in Water A method developed by Wolfe and Seiber (1992) for the trace analysis of Naptalam in water provides a framework for monitoring this compound in environmental samples, particularly in agricultural settings (Wolfe & Seiber, 1992).
Plant Biology and Auxin Transport Zettl et al. (1992) synthesized a photolabile NPA analogue to identify NPA-binding proteins in plant cells. This research contributes to understanding how Naptalam affects plant growth by inhibiting auxin transport (Zettl, Feldwisch, Boland, Schell, & Palme, 1992).
Herbicidal Degradation Processes Talebpour et al. (2003) studied Naptalam's degradation, revealing the formation of specific products and their energetic favorability. This research helps in understanding the environmental fate of Naptalam as a herbicide (Talebpour, Ghassempour, & Shamsipur, 2003).
Auxin Transport Regulation Murphy, Peer, and Taiz (2000) explored how Naptalam affects auxin transport in plants. Their findings have implications for understanding the molecular basis of plant growth and development (Murphy, Peer, & Taiz, 2000).
Novel Polymer Synthesis Rahmatkhah and Mehdipour‐Ataei (2021) synthesized novel polymers using a derivative of Naptalam, showcasing its potential in materials science for creating products with enhanced thermal stability (Rahmatkhah & Mehdipour‐Ataei, 2021).
Supramolecular Chemistry and Sensors Gabriel and Iverson (2002) investigated the formation of hetero duplexes using a derivative of Naptalam, highlighting its role in the development of molecular assemblies and sensors in supramolecular chemistry (Gabriel & Iverson, 2002).
Dual Sensor for Temperature and pH Malfait et al. (2015) reported a polymeric sensor incorporating a derivative of Naptalam, demonstrating its utility in designing multi-stimuli responsive materials (Malfait, Coumes, Fournier, Cooke, & Woisel, 2015).
Intracellular Thiol Imaging Lee et al. (2012) designed a galactose-appended naphthalimide, a derivative of Naptalam, for targeted hepatic thiol imaging, illustrating its potential in biological imaging and diagnostics (Lee, Han, Kwon, Bhuniya, Kim, Sessler, Kang, & Kim, 2012).
Propriétés
IUPAC Name |
2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(21)14-9-3-4-10-15(14)18(22)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUIYEOAWPFEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)


![3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)


